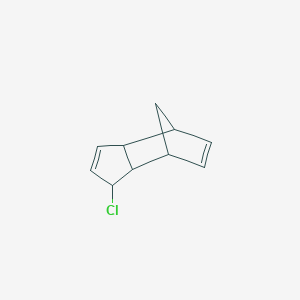
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene is a chemical compound with the molecular formula C10H11Cl. This compound is part of the indene family and is characterized by its unique structure, which includes a chlorine atom attached to a tetrahydro-methanoindene framework. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene typically involves the chlorination of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene. This reaction is usually carried out under controlled conditions to ensure the selective addition of the chlorine atom. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and in the study of enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application and the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene can be compared with similar compounds, such as:
Heptachlor: A related compound with multiple chlorine atoms, used as an insecticide.
Chlordene: Another chlorinated indene derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
85483-95-0 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
5-chlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H11Cl/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-10H,5H2 |
InChI-Schlüssel |
PHXUKJRLUVDVDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C=CC3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
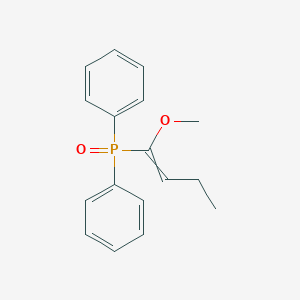
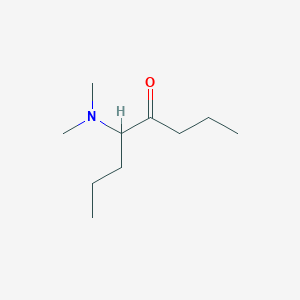
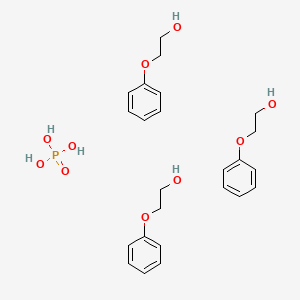
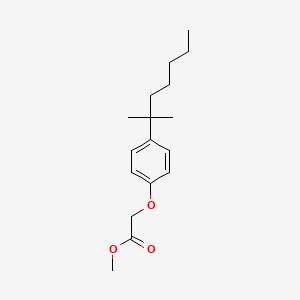
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
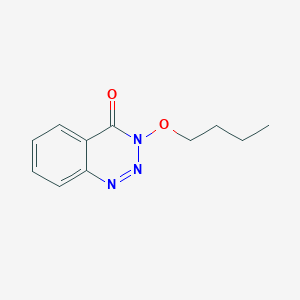
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
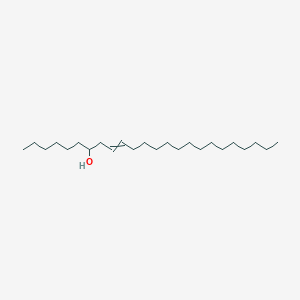
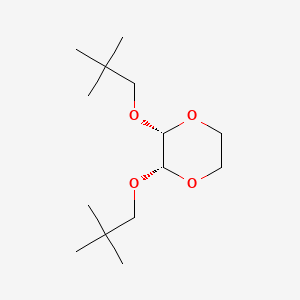
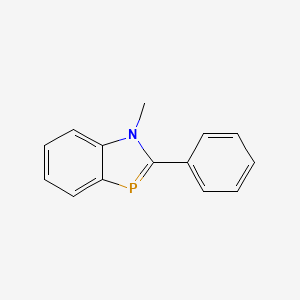
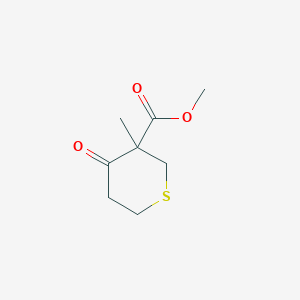
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
